molecular formula C11H16N2O3S B14817994 N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide

N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14817994
M. Wt: 256.32 g/mol
InChI Key: OVBAMVAVXRGSIU-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with 2-(aminomethyl)-3-cyclopropoxyphenylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: An early sulfonamide antibiotic with similar antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthetase.

    Ampiroxicam: A sulfonamide-based anti-inflammatory drug.

Uniqueness

N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group, which may confer distinct chemical and biological properties compared to other sulfonamides .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-(aminomethyl)-3-cyclopropyloxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)13-10-3-2-4-11(9(10)7-12)16-8-5-6-8/h2-4,8,13H,5-7,12H2,1H3

InChI Key

OVBAMVAVXRGSIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)CN

Origin of Product

United States

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